![molecular formula C21H23N5O2 B2834472 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-(4-methylphenyl)acetamide CAS No. 1006860-16-7](/img/structure/B2834472.png)
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-(4-methylphenyl)acetamide is a complex organic compound that features a pyrazole ring, a cyclopentapyrimidine core, and an acetamide group
Méthodes De Préparation
The synthesis of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-(4-methylphenyl)acetamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable diketone with hydrazine derivatives under acidic or basic conditions.
Construction of the cyclopentapyrimidine core: This step involves cyclization reactions, often using catalysts and specific reaction conditions to ensure the correct formation of the ring structure.
Attachment of the acetamide group: This is usually done through acylation reactions, where the amine group is reacted with an acyl chloride or anhydride.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.
Analyse Des Réactions Chimiques
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where the amide nitrogen can be replaced by other nucleophiles under suitable conditions.
Applications De Recherche Scientifique
Synthetic Pathways
The synthesis of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-(4-methylphenyl)acetamide typically involves multi-step reactions starting from readily available pyrazole derivatives. Recent studies emphasize the use of pyrazole carboxaldehydes as versatile precursors for constructing complex heterocycles .
Key Synthetic Steps:
- Formation of Pyrazole Ring : Using appropriate aldehydes and hydrazines.
- Cyclization : The formation of the cyclopenta[d]pyrimidine framework through cyclization reactions.
- Acetylation : Introducing the acetamide functionality via acylation reactions.
Anticancer Activity
Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines including human hepatocellular carcinoma (HEPG2) and breast adenocarcinoma (MCF7) cells .
Other Pharmacological Activities
Beyond anticancer properties, compounds related to this scaffold have been investigated for their potential as:
- Anti-inflammatory agents
- CNS agents
- Antimicrobial agents
Case Study 1: Anticancer Efficacy
In a study evaluating a series of pyrazolo[1,5-a]pyrimidine derivatives, one compound demonstrated an IC50 value of 23 µM against MCF7 cells. This indicates moderate activity compared to standard chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Activity
A separate investigation focused on the antimicrobial properties of synthesized pyrazolo derivatives revealed promising results against various bacterial strains. The study highlighted structural modifications that enhanced activity against resistant strains .
Mécanisme D'action
The mechanism of action of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The pyrazole ring and the cyclopentapyrimidine core can interact with enzyme active sites or receptor binding sites, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Similar compounds include:
2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine: This compound shares the pyrazole ring but lacks the cyclopentapyrimidine core.
[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amine hydrochloride: This compound has a similar pyrazole ring but differs in the side chain and functional groups.
3,6-di(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine: This compound has a similar pyrazole ring but features a tetrazine core instead of a cyclopentapyrimidine core.
The uniqueness of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-(4-methylphenyl)acetamide lies in its combination of the pyrazole ring, cyclopentapyrimidine core, and acetamide group, which provides a distinct set of chemical and biological properties.
Activité Biologique
The compound 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-(4-methylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Structural Characteristics
The molecular structure of the compound includes:
- A pyrazole moiety which is known for its diverse biological activities.
- A cyclopenta[d]pyrimidine ring that contributes to its pharmacological properties.
- An N-(4-methylphenyl)acetamide substituent that may enhance its interaction with biological targets.
The molecular formula is C19H22N4O with a molecular weight of approximately 318.41 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the cyclopenta[d]pyrimidine core through cyclization reactions.
- Introduction of the pyrazole group via condensation reactions.
- Acetylation to form the final acetamide derivative.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- The presence of the pyrazole moiety has been linked to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.
Compound Name | Activity | Reference |
---|---|---|
2-Pyrazolyl derivatives | Moderate to high antibacterial activity | |
Cyclopenta[d]pyrimidines | Antifungal and antibacterial effects |
Anticancer Potential
Preliminary investigations suggest that derivatives of this compound may possess anticancer properties by inhibiting specific cancer cell lines. The mechanism of action could involve:
- Inducing apoptosis in cancer cells.
- Inhibiting key enzymes involved in tumor growth.
Enzyme Inhibition
Research indicates that compounds similar to this one can act as inhibitors of various enzymes, including:
- Phospholipase A2 : Inhibition may lead to reduced inflammatory responses, making it a candidate for anti-inflammatory therapies .
Case Studies and Research Findings
- Study on Antibacterial Activity : A recent study demonstrated that a compound structurally related to our target exhibited a significant zone of inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µM .
- Enzyme Interaction Studies : Another investigation focused on enzyme inhibition profiles indicated that modifications on the pyrazole ring could enhance binding affinity to phospholipase enzymes, suggesting potential therapeutic applications in treating inflammatory diseases .
Propriétés
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-3-yl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-13-7-9-16(10-8-13)22-19(27)12-25-20(28)17-5-4-6-18(17)23-21(25)26-15(3)11-14(2)24-26/h7-11H,4-6,12H2,1-3H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRNIAYNOACMLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(CCC3)N=C2N4C(=CC(=N4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.